(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
CAS No.: 865161-66-6
Cat. No.: VC5945755
Molecular Formula: C17H19N3O5S
Molecular Weight: 377.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865161-66-6 |
|---|---|
| Molecular Formula | C17H19N3O5S |
| Molecular Weight | 377.42 |
| IUPAC Name | 2-(2,5-dioxopyrrolidin-1-yl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide |
| Standard InChI | InChI=1S/C17H19N3O5S/c1-24-8-7-19-12-4-3-11(25-2)9-13(12)26-17(19)18-14(21)10-20-15(22)5-6-16(20)23/h3-4,9H,5-8,10H2,1-2H3 |
| Standard InChI Key | JAAXASLJVTYHIL-ZCXUNETKSA-N |
| SMILES | COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CN3C(=O)CCC3=O |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a benzo[d]thiazole scaffold substituted at the 6-position with a methoxy group and at the 3-position with a 2-methoxyethyl chain. The acetamide linker connects the thiazole nitrogen to a 2,5-dioxopyrrolidin-1-yl group, introducing conformational rigidity and hydrogen-bonding capacity. Key physicochemical properties inferred from its structure include:
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Molecular formula:
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Molecular weight: 434.47 g/mol
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Polar surface area: ~120 Ų (estimated), suggesting moderate membrane permeability.
The Z-configuration of the imine bond in the benzo[d]thiazol-2(3H)-ylidene group is critical for maintaining planar geometry, which may enhance interactions with biological targets such as enzymes or receptors .
Synthetic Methodologies
Benzothiazole Core Formation
The benzo[d]thiazole moiety is typically synthesized via cyclocondensation of 2-aminothiophenol with carbonyl-containing reagents. For example:
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One-pot condensation with aromatic aldehydes or carboxylic acids in the presence of oxidizing agents like or polyphosphoric acid (PPA) .
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Suzuki-Miyaura coupling to introduce aryl groups at specific positions, as demonstrated in the synthesis of 6-chloro-2-phenylbenzo[d]thiazole .
Functionalization with Dioxopyrrolidine
The dioxopyrrolidine group is introduced via nucleophilic substitution or amide coupling. A common strategy involves reacting 2-chloroacetamide derivatives with pyrrolidine-2,5-dione under basic conditions .
Representative Synthesis Pathway:
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Step 1: Synthesize 6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine via condensation of 2-aminothiophenol with methoxy-substituted aldehydes.
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Step 2: Acetylation with chloroacetyl chloride to form the acetamide intermediate.
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Step 3: Coupling with pyrrolidine-2,5-dione using as a base in dimethylformamide (DMF) .
Biological Activity and Mechanism
While direct pharmacological data for this compound are scarce, structurally related benzothiazoles exhibit:
The dioxopyrrolidine moiety may enhance binding affinity to proteolytic enzymes (e.g., matrix metalloproteinases) due to its lactam structure, which mimics peptide bonds .
Applications in Medicinal Chemistry
Targeted Drug Design
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Kinase inhibition: The planar benzothiazole core facilitates intercalation into ATP-binding pockets of kinases.
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Protease inhibition: The dioxopyrrolidine group acts as a transition-state analog for serine proteases .
Comparative Analysis with Related Compounds
This compound’s unique combination of methoxyethyl and dioxopyrrolidine groups may synergize membrane permeability and target engagement.
Future Research Directions
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Stereochemical optimization: Evaluate E/Z isomerism effects on bioactivity.
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In vivo pharmacokinetics: Assess oral bioavailability and metabolic stability.
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Target identification: Use computational docking to predict protein targets (e.g., HDACs, PARPs).
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